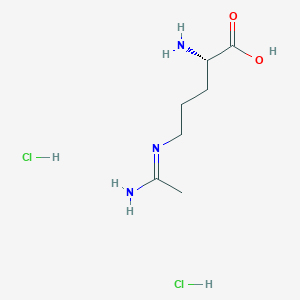
花生四烯酰甘氨酸
描述
花生四烯酰甘氨酸是内源性大麻素花生四烯乙醇胺的一种羧酸代谢产物。 它首次合成于1996年,并且由于其在脑、免疫系统和各种其他身体系统中广泛的信号靶点,已成为脂质组学领域的重要研究对象 。 花生四烯酰甘氨酸已知可以与G蛋白偶联受体18结合,即推测的异常大麻二酚受体 .
科学研究应用
花生四烯酰甘氨酸具有广泛的科学研究应用,包括:
化学: 它被用作模型化合物来研究脂质信号通路以及内源性大麻素在各种化学过程中的作用。
生物学: 它被研究用于其在调节免疫反应中的作用,特别是在 CD4+ T 细胞中,已显示它通过 G 蛋白偶联受体 18 和 MTORC1 信号传导具有抗炎作用.
作用机制
花生四烯酰甘氨酸主要通过与 G 蛋白偶联受体 18 结合来发挥作用。 这种相互作用导致各种信号通路的激活,包括 MTORC1 通路,该通路在调节免疫反应和炎症中发挥作用 。 此外,花生四烯酰甘氨酸是脂肪酸酰胺水解酶的内源性抑制剂,它会增加乙醇胺类内源性大麻素(如花生四烯乙醇胺、油酰乙醇胺和棕榈酰乙醇胺)的水平 .
准备方法
花生四烯酰甘氨酸的生物合成和降解机制尚未完全了解。 已提出了两种主要的生物合成途径:
酶促偶联: 该途径涉及花生四烯酸和甘氨酸的酶促偶联.
氧化代谢: 该途径涉及内源性大麻素花生四烯乙醇胺的氧化代谢.
支持花生四烯酸和甘氨酸直接偶联和水解途径的证据表明,分泌型酶 PM20D1 和细胞内酰胺脂肪酸酰胺水解酶已被确定为小鼠中花生四烯酰甘氨酸代谢的酶促调节剂 .
化学反应分析
花生四烯酰甘氨酸会发生各种化学反应,包括:
氧化: 该反应涉及向化合物中添加氧气,通常会导致形成羟基化产物。
还原: 该反应涉及获得电子或氢,导致形成还原产物。
取代: 该反应涉及用另一个官能团取代一个官能团,通常导致形成取代衍生物。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及促进取代反应的各种催化剂。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .
相似化合物的比较
花生四烯酰甘氨酸在类似化合物中是独一无二的,因为它与 G 蛋白偶联受体 18 的特异性结合,以及它作为脂肪酸酰胺水解酶的内源性抑制剂的作用。 类似的化合物包括:
花生四烯乙醇胺: 另一种在脂质信号传导和免疫调节中发挥作用的内源性大麻素.
2-花生四烯酰甘油:
花生四烯酰甘氨酸具有与 G 蛋白偶联受体 18 结合的独特能力,以及它在调节免疫反应和炎症中的作用,使其成为科学研究和治疗开发中备受关注的化合物。
属性
IUPAC Name |
2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(24)23-20-22(25)26/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-20H2,1H3,(H,23,24)(H,25,26)/b7-6-,10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEARPUNMCCKMP-DOFZRALJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045124 | |
| Record name | N-Arachidonoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Arachidonoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
179113-91-8 | |
| Record name | N-Arachidonoyl glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179113-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Arachidonylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179113918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Arachidonoyl glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ARACHIDONYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PB56SQA6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Arachidonoylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















